7-Benzyldaidzein

Lipophilicity Drug Design Membrane Permeability

7‑Benzyldaidzein is a pre‑protected, synthetic isoflavone that eliminates additional 7‑OH protection/deprotection steps in daidzein‑based total synthesis (e.g., neobavaisoflavone). Its 7‑O‑benzyl modification raises LogP to 4.3 (vs. ~2.9 for daidzein) and lowers PSA to 55.8 Ų, markedly altering membrane permeability and receptor interaction profiles. Class‑level evidence shows 7‑O‑alkyl substitutions can convert ER agonists into antagonists, making this scaffold essential for focused SERM‑library construction. Procure this benchmark compound to ensure reproducible SAR, permeability calibration, and efficient synthetic routes.

Molecular Formula C22H16O4
Molecular Weight 344.4 g/mol
CAS No. 56401-06-0
Cat. No. B124658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyldaidzein
CAS56401-06-0
Synonyms3-(4-Hydroxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one
Molecular FormulaC22H16O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O
InChIInChI=1S/C22H16O4/c23-17-8-6-16(7-9-17)20-14-26-21-12-18(10-11-19(21)22(20)24)25-13-15-4-2-1-3-5-15/h1-12,14,23H,13H2
InChIKeyBUGRUMLINLUCCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyldaidzein (CAS 56401-06-0): A Synthetic Daidzein Derivative with Enhanced Lipophilicity and Defined Synthetic Intermediacy


7-Benzyldaidzein (CAS 56401-06-0) is a synthetic isoflavone derivative belonging to the class of 7-O-substituted daidzein analogues [1]. It is characterized by the replacement of the 7-hydroxyl group of daidzein with a benzyl ether moiety, resulting in the molecular formula C₂₂H₁₆O₄ and a molecular weight of 344.4 g/mol [2]. This structural modification significantly increases lipophilicity (XLogP3 of 4.3 vs. ~2.9 for daidzein) and reduces topological polar surface area (55.8 Ų vs. 70.7 Ų for daidzein), properties that are computed to influence membrane permeability and solubility profiles [3]. 7-Benzyldaidzein is primarily recognized as a protected intermediate in the synthesis of daidzein and related isoflavones, but its 7-O-substitution pattern also positions it as a tool compound for exploring structure-activity relationships (SAR) around estrogen receptor (ER) modulation [1].

Why 7-Benzyldaidzein (CAS 56401-06-0) Cannot Be Interchanged with Daidzein or Other Isoflavone Analogs in Research


Direct substitution of 7-Benzyldaidzein with its parent compound daidzein or other 7-O-substituted analogs is precluded by fundamental differences in physicochemical properties and biological function. While daidzein acts as a weak estrogen receptor (ER) agonist at low concentrations, the 7-O-benzyl substitution fundamentally alters the interaction with ERs, with class-level evidence indicating that such bulky 7-O-alkyl modifications can convert an ER agonist into an antagonist [1]. Furthermore, the dramatic increase in lipophilicity (logP ~4.3–4.7 for 7-Benzyldaidzein vs. ~2.9 for daidzein) alters compound partitioning, solubility, and membrane permeability, directly impacting in vitro assay conditions and in vivo pharmacokinetic profiles [2][3]. These differences are not simply quantitative variations in potency but represent qualitative shifts in molecular behavior that render simple analog substitution scientifically invalid for any study requiring defined SAR, biological outcome, or reproducible synthetic methodology.

Quantitative Differentiation of 7-Benzyldaidzein (CAS 56401-06-0) vs. Daidzein and 7-O-Substituted Analogs


Enhanced Lipophilicity (LogP) of 7-Benzyldaidzein vs. Daidzein

7-Benzyldaidzein exhibits a computed XLogP3 value of 4.3, representing a >1.4 log unit increase in lipophilicity compared to its parent compound daidzein (XLogP3 = 2.87) [1][2]. Alternative calculations report a logP of 4.74 for 7-Benzyldaidzein, further confirming its significantly enhanced hydrophobicity . This increase is driven by the substitution of the polar 7-hydroxyl group with a nonpolar benzyl ether moiety.

Lipophilicity Drug Design Membrane Permeability

Reduced Polar Surface Area (PSA) of 7-Benzyldaidzein vs. Daidzein

7-Benzyldaidzein has a topological polar surface area (TPSA) of 55.8 Ų, which is approximately 21% lower than daidzein's TPSA of 70.7 Ų [1][2]. A lower PSA is a well-established predictor of improved passive membrane permeability and increased potential for blood-brain barrier penetration.

Polar Surface Area Drug Absorption Blood-Brain Barrier

Validated Synthetic Intermediacy in the Preparation of Neobavaisoflavone

7-Benzyldaidzein serves as a key protected intermediate in the multi-step synthesis of neobavaisoflavone, a bioactive isoflavone isolated from Psoralea corylifolia [1]. In this validated route, 7-Benzyldaidzein (compound VII) is condensed with 2-methyl-3-buten-2-ol to yield a chroman derivative, which upon hydrogenolysis provides neobavaisoflavone (VI) [1]. This synthetic utility is not shared by daidzein itself, which would require protection/deprotection steps to achieve the same selectivity.

Synthetic Intermediate Natural Product Synthesis Isoflavone

Class-Level Evidence: 7-O-Substitution Converts Daidzein from ER Agonist to Antagonist

A systematic SAR study of 7-O-substituted daidzein analogues demonstrated that replacement of the 7-hydroxyl hydrogen with alkyl or cyclic groups (e.g., isopropyl, isobutyl, cyclopentyl, pyrano) converted daidzein from an estrogenic agonist into an antiestrogenic antagonist [1]. These analogues inhibited MCF-7 breast cancer cell proliferation, estrogen-induced transcriptional activity, and ER-regulated progesterone receptor (PgR) gene expression [1]. While 7-Benzyldaidzein itself was not directly evaluated in this study, its structural motif (a bulky 7-O-benzyl group) places it within the same class of compounds predicted to exhibit antagonist activity. This is in stark contrast to daidzein, which at low concentrations acts as an agonist and promotes cell proliferation [1].

Estrogen Receptor Antagonist SERM Breast Cancer

Optimal Scientific and Industrial Applications for 7-Benzyldaidzein (CAS 56401-06-0)


Synthesis of Neobavaisoflavone and Related Prenylated Isoflavones

7-Benzyldaidzein is a validated, pre-protected intermediate for the total synthesis of neobavaisoflavone, a prenylated isoflavone with reported anti-inflammatory and anti-osteoporotic activities [1]. Its use streamlines the synthetic route by avoiding the need for additional protection/deprotection steps at the 7-hydroxyl position, enabling chemists to directly introduce prenyl groups and then globally deprotect to yield the natural product [1].

Construction of 7-O-Substituted Daidzein Libraries for Estrogen Receptor SAR Studies

Given the class-level evidence that 7-O-substitution can convert ER agonists into antagonists, 7-Benzyldaidzein serves as a privileged scaffold for generating focused libraries of daidzein analogues [2]. Its enhanced lipophilicity (LogP ~4.3-4.7) and reduced PSA (55.8 Ų) compared to daidzein make it a suitable starting point for medicinal chemistry campaigns aimed at improving membrane permeability and CNS penetration of isoflavone-based SERMs [3][4].

Physicochemical Property Assessment for Lead Optimization

7-Benzyldaidzein's computed LogP of 4.3-4.7 and PSA of 55.8 Ų provide a defined benchmark for assessing the impact of lipophilic 7-O-substituents on drug-like properties [3][4]. Researchers can use this compound as a reference standard to calibrate in silico models or experimental assays (e.g., PAMPA, Caco-2 permeability) when optimizing the pharmacokinetic profile of isoflavone-derived candidates.

Synthetic Intermediate for Daidzein-Based Fluorescent Probes

7-Benzyldaidzein is employed as a protected intermediate in the synthesis of daidzein and related isoflavones . Its benzyl ether group can be selectively removed under mild hydrogenolysis conditions to regenerate daidzein, making it a versatile building block for the preparation of functionalized derivatives, including fluorescently labeled probes for cellular imaging and target engagement studies.

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